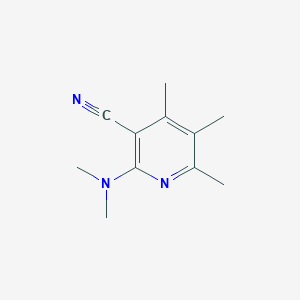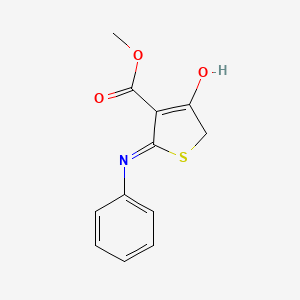
Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” is a chemical compound with the molecular formula C12H11NO3S. It is an intermediate compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate can be synthesized by reacting phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring also contains a ketone group (C=O) and an aniline group (C6H5NH2) attached to it.Chemical Reactions Analysis
This compound shows typical reactions of a keto methylene compound. For example, the Vilsmeier reagent and phosphorus oxychloride can be used to produce a chloroformylthiophen .Wissenschaftliche Forschungsanwendungen
Application 1: Anti-Leukemia Therapeutics
- Scientific Field: Biomedical Science, specifically Oncology .
- Summary of the Application: Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, a compound similar to the one you mentioned, has been found to exhibit anti-proliferative activity and induce apoptosis in promyelocytic leukemia HL-60 cells .
- Methods of Application: The compound was examined in HL-60 cells for its effects on cell survival, cell cycle profile, caspase-3 activity, Bax and Bcl-2 expression, the amount of intracellular Ca2+, the number of reactive oxygen species (ROS), and the mitochondrial membrane potential .
- Results or Outcomes: The compound significantly reduced the proliferation of HL-60 cells and induced apoptosis in a concentration-dependent manner. This was associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .
Application 2: Anti-Cervical Cancer Therapeutics
- Scientific Field: Biomedical Science, specifically Oncology .
- Summary of the Application: Ethyl 2-[N-p-chlorobenzyl-(2’-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007), another similar compound, has been found to induce apoptosis in human cervical cancer Ca Ski cells .
- Methods of Application: The compound was tested for its effects on the ratio of Bax/Bcl-2, reduction of the mitochondrial membrane potential (MMP), increase in the levels of cytoplasmic Ca2+, activation of caspases, and fragmentation of DNA .
- Results or Outcomes: The compound induced a decrease of MMP, an increase in the level of cytoplasmic Ca2+, an increase in the levels of p53, p21, cytochrome-c, caspase-3 and Bax, but decreased the level of Bcl-2 .
Application 3: Anti-Microbial Therapeutics
- Scientific Field: Biomedical Science, specifically Microbiology .
- Summary of the Application: Furoquinolone and its derivatives, which include compounds similar to “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate”, have been found to exhibit anti-microbial properties .
- Methods of Application: The anti-microbial activity of these compounds is typically tested using in vitro assays against a variety of bacterial strains .
- Results or Outcomes: While specific results for “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” are not available, furoquinolone derivatives in general have shown promising results in inhibiting bacterial growth .
Application 4: Anti-Allergic Therapeutics
- Scientific Field: Biomedical Science, specifically Immunology .
- Summary of the Application: Furoquinolone and its derivatives, which include compounds similar to “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate”, have been found to exhibit anti-allergic properties .
- Methods of Application: The anti-allergic activity of these compounds is typically tested using in vitro assays against a variety of allergens .
- Results or Outcomes: While specific results for “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” are not available, furoquinolone derivatives in general have shown promising results in inhibiting allergic reactions .
Application 5: Anti-Inflammatory Therapeutics
- Scientific Field: Biomedical Science, specifically Immunology .
- Summary of the Application: Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, an intermediate in furoquinolone synthesis, exhibits anti-inflammatory activity .
- Methods of Application: The anti-inflammatory activity of these compounds is typically tested using in vitro assays against a variety of inflammatory agents .
- Results or Outcomes: While specific results for “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” are not available, ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate has shown promising results in inhibiting inflammatory reactions .
Application 6: Synthesis of Thieno[3,2-b]thiophen
- Scientific Field: Organic Chemistry .
- Summary of the Application: Chloroformylthiophen, a compound similar to “Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate”, can be used to synthesize thieno[3,2-b]thiophen .
- Methods of Application: The synthesis involves the reaction of chloroformylthiophen with thioglycolic ester .
- Results or Outcomes: The reaction yields thieno[3,2-b]thiophen, a compound with potential applications in organic electronics .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBCGMHGCGHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
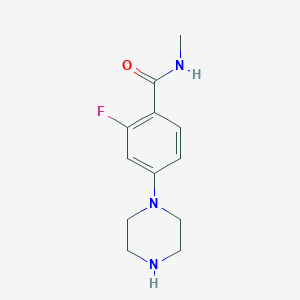
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)

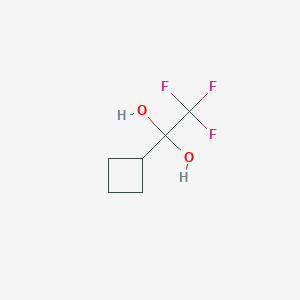
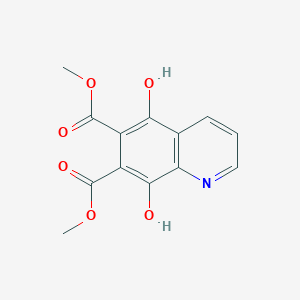
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
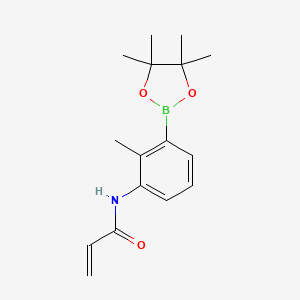
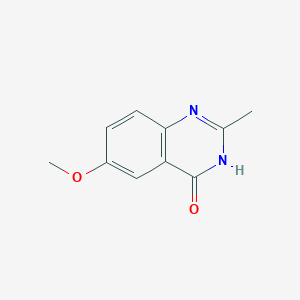
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
